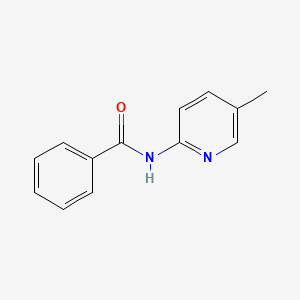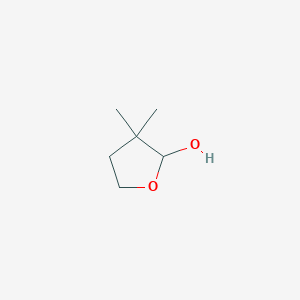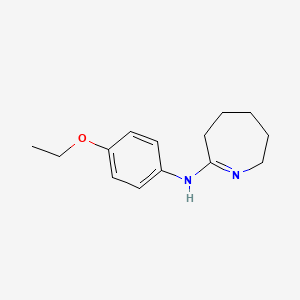
N-(5-Methylpyridin-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-Methylpyridin-2-yl)benzamide is an organic compound with the molecular formula C13H12N2O It is a derivative of benzamide, where the benzamide moiety is substituted with a 5-methylpyridin-2-yl group
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N-(5-Methylpyridin-2-yl)benzamid erfolgt typischerweise durch Reaktion von 5-Methyl-2-aminopyridin mit Benzoylchlorid. Die Reaktion wird in Gegenwart einer Base wie Triethylamin in einem organischen Lösungsmittel wie Dichlormethan durchgeführt. Das Gemisch wird mehrere Stunden bei Raumtemperatur gerührt, anschließend durch Umkristallisation oder Säulenchromatographie gereinigt, um das reine Produkt zu erhalten .
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren für N-(5-Methylpyridin-2-yl)benzamid sind in der Literatur nicht gut dokumentiert. Der allgemeine Ansatz würde die Skalierung des Laborsyntheseprozesses, die Optimierung der Reaktionsbedingungen und den Einsatz von Durchflussreaktoren zur Steigerung von Ausbeute und Effizienz umfassen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
N-(5-Methylpyridin-2-yl)benzamid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.
Reduktion: Die Reduktion kann mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid erreicht werden.
Substitution: Die Verbindung kann an nukleophilen Substitutionsreaktionen teilnehmen, bei denen die Amidgruppe durch andere Nukleophile ersetzt werden kann.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat in saurem Medium.
Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.
Substitution: Nukleophile wie Amine oder Thiole in Gegenwart einer Base.
Hauptprodukte, die gebildet werden
Oxidation: Bildung der entsprechenden Carbonsäuren oder Ketone.
Reduktion: Bildung der entsprechenden Amine oder Alkohole.
Substitution: Bildung von substituierten Benzamiden oder Pyridinen.
Wissenschaftliche Forschungsanwendungen
N-(5-Methylpyridin-2-yl)benzamid hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Baustein bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie: Untersucht auf sein Potenzial als Ligand in der Koordinationschemie und seine Wechselwirkungen mit biologischen Makromolekülen.
Medizin: Auf seine potenziellen pharmakologischen Eigenschaften untersucht, einschließlich entzündungshemmender und krebshemmender Aktivitäten.
Industrie: Einsatz bei der Entwicklung neuer Materialien und als Zwischenprodukt bei der Synthese von Agrochemikalien und Pharmazeutika
Wirkmechanismus
Der Wirkmechanismus von N-(5-Methylpyridin-2-yl)benzamid beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen. Es kann als Inhibitor oder Aktivator von Enzymen, Rezeptoren oder anderen Proteinen wirken. Die genauen Pfade und molekularen Zielstrukturen hängen von der jeweiligen Anwendung und dem untersuchten biologischen System ab. Zum Beispiel kann es in der medizinischen Chemie bestimmte Enzyme hemmen, die an Krankheitswegen beteiligt sind, und so therapeutische Wirkungen entfalten .
Wirkmechanismus
The mechanism of action of N-(5-Methylpyridin-2-yl)benzamide involves its interaction with specific molecular targets. It can act as an inhibitor or activator of enzymes, receptors, or other proteins. The exact pathways and molecular targets depend on the specific application and the biological system being studied. For example, in medicinal chemistry, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- N-(4-Methylpyridin-2-yl)benzamid
- N-(5-Chlorpyridin-2-yl)benzamid
- N-(5-Ethylpyridin-2-yl)benzamid
Einzigartigkeit
N-(5-Methylpyridin-2-yl)benzamid ist durch das Vorhandensein der 5-Methylgruppe am Pyridinring einzigartig, die seine chemische Reaktivität und biologische Aktivität beeinflussen kann. Dieses Strukturmerkmal kann seine Bindungsaffinität zu molekularen Zielstrukturen und seine Gesamtpharmakokinetik beeinflussen .
Eigenschaften
CAS-Nummer |
62802-73-7 |
|---|---|
Molekularformel |
C13H12N2O |
Molekulargewicht |
212.25 g/mol |
IUPAC-Name |
N-(5-methylpyridin-2-yl)benzamide |
InChI |
InChI=1S/C13H12N2O/c1-10-7-8-12(14-9-10)15-13(16)11-5-3-2-4-6-11/h2-9H,1H3,(H,14,15,16) |
InChI-Schlüssel |
KUAULQNJJCPMMR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN=C(C=C1)NC(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[(E)-9-anthrylmethylidene]-4-bromoaniline](/img/structure/B11952615.png)
![2,2,6-Trichloro-7-oxabicyclo[4.1.0]heptane-1-carbonitrile](/img/structure/B11952619.png)




![Ethanone, 1-[4-(tetradecyloxy)phenyl]-](/img/structure/B11952648.png)




